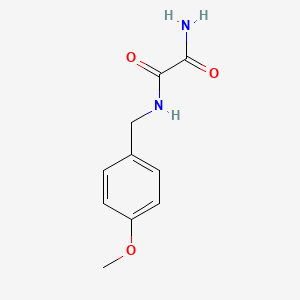

N-(4-methoxybenzyl)ethanediamide

Descripción

N-(4-Methoxybenzyl)ethanediamide is a synthetic amide derivative characterized by a central ethanediamide backbone substituted with a 4-methoxybenzyl group. Its IUPAC name, N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (CAS: 333352-01-5), reflects its complex structure, which includes a piperazine ring and a 4-methylbenzoyl moiety . This compound is typically synthesized via multi-step condensation reactions, often involving intermediates like bromopyridines or anilines, followed by purification via silica gel chromatography or reverse-phase HPLC . Its applications span pharmaceutical research, particularly in kinase inhibition and antimicrobial studies, due to the 4-methoxybenzyl group’s role in enhancing bioavailability and metabolic stability .

Propiedades

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)6-12-10(14)9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLLCXBCTDJRLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The 4-methoxybenzyl group is a recurring motif in medicinal chemistry. Below is a comparison of N-(4-methoxybenzyl)ethanediamide with structurally related compounds:

Key Observations :

- Bioactivity : The 4-methoxybenzyl group in N-(4-methoxybenzyl)ethanediamide and quinazoline derivatives enhances binding to biological targets (e.g., kinases), whereas dichlorophenyl or triazole groups in pesticides improve herbicidal activity .

- Synthetic Complexity : N-(4-methoxybenzyl)ethanediamide requires multi-step synthesis (condensation, deprotection, HPLC purification), achieving moderate yields (~66%), comparable to quinazoline derivatives . In contrast, simpler amides like etobenzanid are synthesized in fewer steps but lack detailed yield data .

Physicochemical Properties

- Solubility : The piperazine and ethanediamide groups in N-(4-methoxybenzyl)ethanediamide improve water solubility relative to purely aromatic amides like etobenzanid, which rely on hydrophobic substituents .

- Stability : The 4-methoxybenzyl group confers resistance to oxidative degradation, a feature shared with sulfentrazone’s difluoromethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.